tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate
CAS No.: 2758004-76-9
Cat. No.: VC11538483
Molecular Formula: C12H18IN3O2
Molecular Weight: 363.19 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2758004-76-9 |
---|---|
Molecular Formula | C12H18IN3O2 |
Molecular Weight | 363.19 g/mol |
IUPAC Name | tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate |
Standard InChI | InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)14-7-4-5-9-8(6-7)10(13)16-15-9/h7H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
Standard InChI Key | ORKAGOJKHOTYKV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=NN2)I |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
The IUPAC name tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate reflects its bicyclic indazole scaffold substituted with an iodine atom at position 3 and a carbamate group at position 5. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS No. | 2758004-76-9 | |
Molecular Formula | ||
Molecular Weight | 363.19 g/mol | |
SMILES | CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=NN2)I | |
InChIKey | ORKAGOJKHOTYKV-UHFFFAOYSA-N |
The presence of iodine enhances the compound’s utility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, due to iodine’s favorable leaving-group properties .
Spectroscopic and Structural Data
The compound’s 3D conformation, derived from PubChem’s computed data, reveals a puckered tetrahydroindazole ring system with the carbamate group occupying an equatorial position . Nuclear magnetic resonance (NMR) data for analogous compounds (e.g., 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole) show characteristic shifts for aromatic protons ( 7.4–8.0 ppm) and tert-butyl groups ( 1.2–1.4 ppm) .
Synthesis and Synthetic Applications
Comparative Analysis with Analogues
Removing the iodine substituent yields tert-butyl N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate (PubChem CID 67316380) , which lacks halogen-mediated reactivity. The iodine atom in the 3-position significantly alters electronic properties, as evidenced by a 126 g/mol increase in molecular weight compared to the non-iodinated analogue .
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